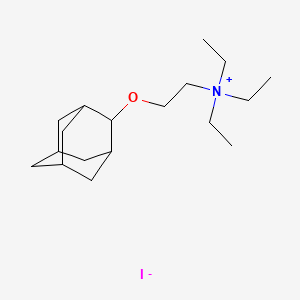
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with diethylaminoethanol in the presence of a suitable catalyst to form the intermediate 2-(2-(Diethylamino)ethoxy)adamantane. This intermediate is then reacted with ethyl iodide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Applications De Recherche Scientifique
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features.
2-(2-(Dimethylamino)ethoxy)adamantane: A closely related compound with a dimethylamino group instead of a diethylamino group.
Adamantane-1-carboxylic acid: An adamantane derivative with a carboxylic acid functional group.
Uniqueness
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its diethylaminoethoxy moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54099-23-9 |
|---|---|
Formule moléculaire |
C18H34INO |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
2-(2-adamantyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C18H34NO.HI/c1-4-19(5-2,6-3)7-8-20-18-16-10-14-9-15(12-16)13-17(18)11-14;/h14-18H,4-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AVZMLTOYPCBFEN-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOC1C2CC3CC(C2)CC1C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


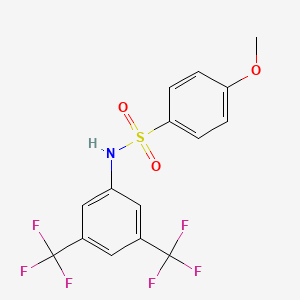
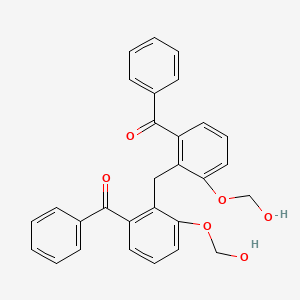
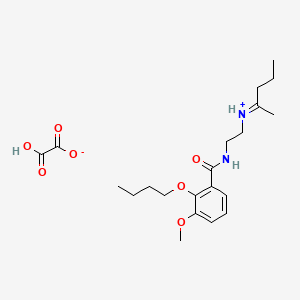
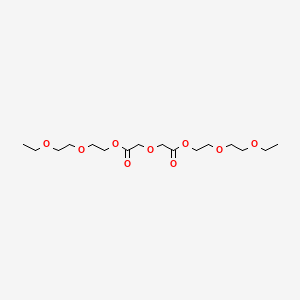
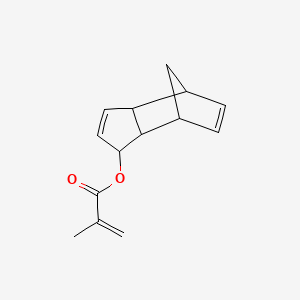
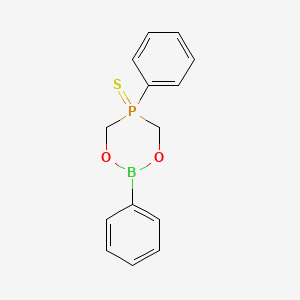
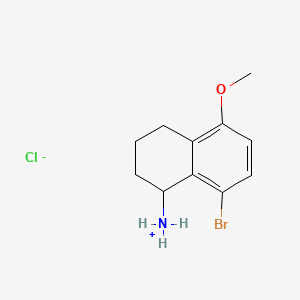
![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
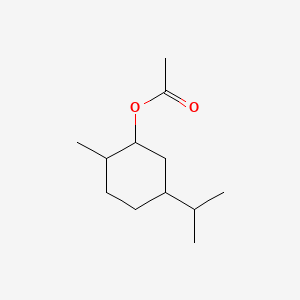
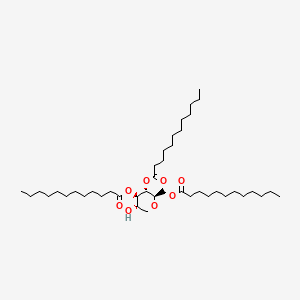
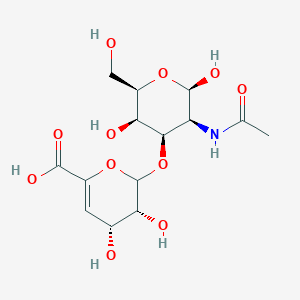
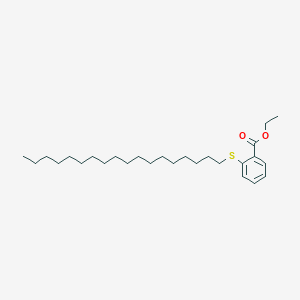
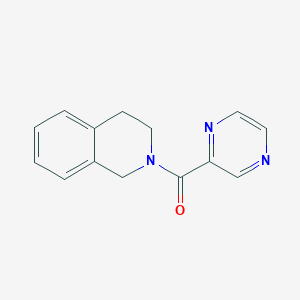
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
